2,2-Difluoropentanedioic Acid

Descripción general

Descripción

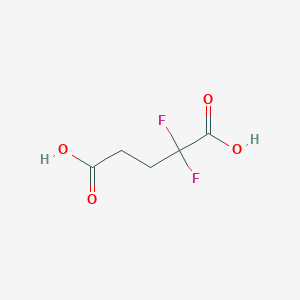

2,2-Difluoropentanedioic acid is an organic compound with the molecular formula C5H6F2O4. It is a difluorinated derivative of pentanedioic acid, also known as glutaric acid. This compound is characterized by the presence of two fluorine atoms attached to the second carbon of the pentanedioic acid backbone. It is a solid at room temperature and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropentanedioic acid typically involves the fluorination of pentanedioic acid derivatives. One common method is the direct fluorination of glutaric acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoropentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated ketones or aldehydes, while reduction can produce difluorinated alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

- Building Block for Complex Molecules : 2,2-Difluoropentanedioic acid is utilized as a versatile building block in organic synthesis. Its functional groups allow for various transformations, making it useful in creating more complex molecules for pharmaceuticals and agrochemicals.

- Reagent in Chemical Reactions : The compound can act as a reagent in several chemical reactions, including esterification and acylation processes. These reactions are crucial for synthesizing esters and amides that are prevalent in drug development.

Medicinal Chemistry

- Potential Therapeutic Applications : Research has indicated that this compound and its derivatives may possess biological activity that could be harnessed for therapeutic purposes. Studies are ongoing to explore its interactions with biological targets, potentially leading to new drug candidates .

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. Thus, this compound serves as a valuable precursor in the design of fluorinated pharmaceuticals .

Material Science

- Polymer Synthesis : The compound is explored for its potential use in synthesizing fluorinated polymers. These materials exhibit unique properties such as increased resistance to solvents and thermal stability, making them suitable for various industrial applications .

- Specialty Chemicals Production : In industrial settings, this compound is used to produce specialty chemicals that require specific functional groups for enhanced performance characteristics .

Case Study: Fluorinated Drug Development

A notable case study investigated the role of this compound in developing a new class of anti-inflammatory drugs. Researchers synthesized a series of derivatives from this compound and evaluated their biological activity against inflammatory pathways. The results indicated that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting potential for further development .

Case Study: Polymer Applications

Another study focused on the application of this compound in creating high-performance polymers. The research demonstrated that polymers derived from this compound showed superior thermal stability compared to traditional polymers. This property makes them ideal candidates for applications in electronics and aerospace industries .

Mecanismo De Acción

The mechanism by which 2,2-Difluoropentanedioic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical and pharmaceutical research .

Comparación Con Compuestos Similares

Similar Compounds

Pentanedioic acid (Glutaric acid): The non-fluorinated parent compound.

2-Fluoropentanedioic acid: A monofluorinated derivative.

2,2-Dichloropentanedioic acid: A dichlorinated analogue.

Uniqueness

2,2-Difluoropentanedioic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its non-fluorinated and monofluorinated counterparts. The fluorine atoms increase the compound’s stability and reactivity, making it useful in various specialized applications .

Actividad Biológica

2,2-Difluoropentanedioic acid (DFPA) is a synthetic compound that serves as a nonmetabolizable analogue of 2-oxoglutarate (2-OG), a crucial metabolite involved in various biological processes. This article explores the biological activity of DFPA, focusing on its mechanisms of action, effects on cellular processes, and implications for research and potential applications.

Chemical Structure and Properties

DFPA has the molecular formula CHFO and features two fluorine atoms substituted at the second carbon of the pentanedioic acid backbone. This structural modification enhances its stability and alters its interaction with biological systems compared to its analogue 2-OG.

DFPA mimics 2-OG in structure but is not metabolized by cells, leading to its accumulation within cells. This accumulation triggers specific biological responses, particularly in cyanobacteria such as Anabaena. Notably, DFPA has been shown to induce heterocyst differentiation under nitrogen-limiting conditions.

Key Findings:

- Heterocyst Differentiation : In Anabaena, DFPA accumulation signals nitrogen starvation, prompting the initiation of heterocyst formation, which is essential for nitrogen fixation. This response occurs even in the presence of ammonium, indicating that DFPA can bypass normal metabolic pathways to elicit a physiological response .

- Intracellular Concentration : The effective concentration of DFPA required to trigger heterocyst differentiation is approximately 0.30 mM after 3 hours of incubation .

Experimental Studies

Several studies have investigated the effects of DFPA on various biological systems:

- Cellular Uptake and Accumulation : Using F MAS NMR spectroscopy, researchers demonstrated that DFPA is taken up by cells via the 2-OG permease (KgtP), confirming its structural similarity to 2-OG .

- Impact on Nitrogen Metabolism : DFPA influences nitrogen metabolism by mimicking the signaling role of 2-OG, which is involved in the regulation of nitrogen assimilation pathways. Its presence affects regulatory proteins like NtcA, which are critical for nitrogen response .

- Toxicity and Safety Profile : Preliminary assessments indicate that DFPA exhibits low toxicity levels in vitro, making it a candidate for further studies in agricultural or biotechnological applications .

Summary of Biological Effects of DFPA

Case Studies

-

Study on Anabaena :

- Researchers investigated how DFPA affects nitrogen metabolism and cell differentiation.

- Results indicated that even with ammonium present, cells responded to DFPA as if they were nitrogen-starved, leading to enhanced heterocyst formation.

-

NMR Spectroscopy Analysis :

- A study utilized F MAS NMR to track DFPA uptake in engineered strains of Anabaena.

- Findings confirmed that DFPA does not undergo metabolic conversion and retains its structure within the cellular environment.

Propiedades

IUPAC Name |

2,2-difluoropentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c6-5(7,4(10)11)2-1-3(8)9/h1-2H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVAHSCRTJPWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607392 | |

| Record name | 2,2-Difluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-86-9 | |

| Record name | 2,2-Difluoropentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoropentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.